5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

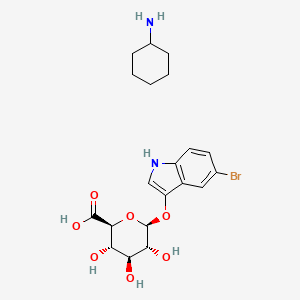

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine. This comprehensive nomenclature reflects the compound's complex stereochemical configuration and clearly defines the spatial arrangement of functional groups throughout the molecular structure. The nomenclature specifically identifies the glucuronic acid moiety as a substituted oxane ring system with defined stereochemistry at multiple chiral centers, while the indole component features halogen substitution patterns that are critical for the compound's chromogenic properties.

The structural representation reveals a glycosidic bond linking the 3-position of the halogenated indole ring to the anomeric carbon of the β-D-glucuronic acid unit. The presence of both bromine and chlorine substituents on the indole ring system significantly influences the electronic properties of the aromatic system, contributing to the compound's ability to form colored precipitates upon enzymatic cleavage. The cyclohexylammonium component exists as a separate ionic species that provides charge balance and enhances the overall stability of the crystalline form.

Spectroscopic analysis confirms that the molecular structure maintains the β-anomeric configuration of the glucuronic acid component, as evidenced by characteristic nuclear magnetic resonance coupling patterns. The InChI key JXCKZXHCJOVIAV-CYRSAHDMSA-N provides a unique digital identifier for this specific stereoisomeric form. X-ray crystallographic studies would be valuable for confirming the three-dimensional arrangement of atoms, though such detailed structural data remains limited in current literature.

Molecular Formula and Mass Spectrometry Data

The molecular formula for 5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt is consistently reported as C₂₀H₂₆BrClN₂O₇ across multiple analytical sources. This formula encompasses both the glucuronic acid-indole conjugate and the cyclohexylammonium counterion, representing the complete ionic compound as it exists in crystalline form. The molecular composition includes twenty carbon atoms, twenty-six hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and seven oxygen atoms.

The molecular weight calculations yield a precise value of 521.79 grams per mole based on current atomic weight standards. High-resolution mass spectrometry analysis would be expected to show the molecular ion peak at mass-to-charge ratio 521.79 for the intact molecular species. Tandem mass spectrometry fragmentation patterns would likely demonstrate characteristic losses corresponding to the cyclohexylammonium group and subsequent fragmentation of the glucuronic acid moiety.

Mass spectrometric fragmentation studies reveal characteristic ion peaks that correspond to specific structural components of the molecule. The base peak typically appears at mass-to-charge ratio corresponding to the halogenated indole fragment following glycosidic bond cleavage. Secondary fragmentation produces ions characteristic of the substituted indole ring system, with losses corresponding to halogen atoms under electron impact conditions.

The isotope pattern observed in mass spectrometry reflects the presence of bromine and chlorine atoms, which exhibit characteristic isotopic distributions. Bromine shows peaks at mass plus two units due to the significant abundance of bromine-81, while chlorine contributes additional complexity with chlorine-37 isotope peaks. These isotopic signatures provide definitive confirmation of the halogen content and serve as diagnostic tools for compound identification.

CAS Registry Number and Regulatory Database Identifiers

The Chemical Abstracts Service registry numbers for this compound show some variation in literature, reflecting different ionic forms and hydration states. The primary CAS registry number 114162-64-0 corresponds to the anhydrous cyclohexylammonium salt form as commonly supplied by chemical manufacturers. This registry number provides the definitive identifier for regulatory and commercial purposes across international chemical databases.

An alternative CAS number 18656-96-7 appears in several sources and may correspond to a different ionic form or hydration state of the compound. The existence of multiple CAS numbers necessitates careful verification when ordering chemicals or conducting literature searches. Regulatory databases typically cross-reference these numbers to ensure comprehensive coverage of all recognized forms.

The European Community number 601-302-0 provides additional regulatory identification within European Union chemical registration systems. The DSSTox Substance ID DTXSID10921292 links the compound to United States Environmental Protection Agency databases for toxicological and environmental fate information. These regulatory identifiers facilitate compliance with international chemical safety and environmental regulations.

| Database | Identifier | Compound Form |

|---|---|---|

| CAS Registry | 114162-64-0 | Anhydrous cyclohexylammonium salt |

| CAS Registry | 18656-96-7 | Alternative form/hydrate |

| European Community | 601-302-0 | European Union registration |

| DSSTox | DTXSID10921292 | EPA toxicology database |

| PubChem CID | 16760327 | Primary database entry |

| MDL Number | MFCD00058543 | Chemical structure database |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BrN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940106 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-96-7 | |

| Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves several steps. The starting material, indoxyl, undergoes bromination to introduce the bromine atom at the 5-position. This is followed by the attachment of the glucuronic acid moiety through a glycosidic bond formation. The final step involves the addition of cyclohexylammonium to form the salt. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Hydrolysis by β-Glucuronidase

The primary reaction involves enzymatic cleavage by β-glucuronidase, which hydrolyzes the β-1,4-glycosidic bond between glucuronic acid and the indoxyl moiety. This step releases 5-bromo-4-chloro-indoxyl and glucuronic acid .

Key Reaction:

-

Enzyme Specificity : β-Glucuronidase from E. coli (GUS) shows high specificity for this substrate, with optimal activity at pH 6.8–7.2 .

-

Reaction Rate : Hydrolysis occurs within minutes under standard laboratory conditions (25°C, aqueous buffer) .

Dimerization of Indoxyl Derivatives

The liberated 5-bromo-4-chloro-indoxyl undergoes spontaneous dimerization in the presence of oxygen, forming a leuco-indigo intermediate .

Key Reaction:

-

Conditions : Dimerization is pH-dependent and accelerates in slightly alkaline environments .

-

Intermediate Stability : The leuco form is transient and rapidly oxidizes to the final chromophore.

Oxidation to Indigo Dye

The leuco-indigo intermediate oxidizes in air to form 5,5′-dibromo-4,4′-dichloro-indigo , an insoluble blue precipitate with an absorption maximum at 615 nm .

Key Reaction:

-

Precipitate Characteristics :

Physicochemical Parameters Influencing Reactions

Experimental Observations

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

Substrate for Enzyme Activity

This compound is primarily used as a substrate in assays to detect beta-glucuronidase activity. The hydrolysis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid by beta-glucuronidase results in the formation of an intense blue precipitate, which can be quantitatively measured. This property is crucial for understanding various biochemical pathways involving glucuronidation, a process important in drug metabolism and detoxification .

Case Study: Enzyme Kinetics

In studies assessing enzyme kinetics, researchers have utilized this compound to determine the reaction rates and mechanisms of beta-glucuronidase. The intensity of the blue precipitate correlates with enzyme concentration, allowing for precise calculations of enzyme activity .

Drug Metabolism Studies

5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt plays a vital role in pharmacokinetic studies. It helps researchers understand how drugs are metabolized in the body by providing insights into the activity of glucuronidation pathways. This is particularly important for evaluating the safety and efficacy of new pharmaceuticals .

Research Example: Pharmacokinetic Profiling

A study demonstrated the use of this compound to profile drug metabolism in liver microsomes. The results indicated that variations in beta-glucuronidase activity significantly affect drug clearance rates, highlighting its importance in drug development processes .

Histological Staining

The compound is extensively used in histology for staining tissues to visualize cellular structures and functions. When applied to tissue samples, it allows for the localization of beta-glucuronidase activity, facilitating studies on cellular processes and disease mechanisms.

Application in Cancer Research

In cancer biology, this compound has been employed to investigate tumor markers and the proliferation mechanisms of cancer cells. Histochemical assays using this compound have provided insights into tumor microenvironments and therapeutic targets .

Environmental Monitoring

This compound is also applied in environmental science to assess the presence of pollutants. Its ability to indicate beta-glucuronidase activity makes it useful for monitoring microbial contamination in water and soil samples.

Case Study: Pollution Assessment

Research has shown that 5-Bromo-3-indoxyl-beta-D-glucuronic acid can be used to evaluate the biodegradation of pharmaceuticals in wastewater treatment processes. By measuring enzyme activity, scientists can gauge the effectiveness of bioremediation strategies .

Genetic Research

In molecular biology, this compound serves as a reporter substrate for gene expression studies. It is particularly valuable for monitoring the activity of the gusA gene, which encodes beta-glucuronidase.

Example: Transgenic Plant Studies

Researchers have utilized this compound to track gene expression in transgenic plants. The resulting blue coloration indicates successful expression of the gusA gene, allowing for effective screening of genetically modified organisms .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt involves its hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronic acid moiety, releasing the indoxyl derivative. This indoxyl derivative then undergoes oxidative polymerization to form indigotin, the blue dye. The molecular target of this compound is beta-glucuronidase, and the pathway involved is the hydrolysis of the glycosidic bond followed by oxidation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is part of a family of indolyl-glucuronide derivatives, differing primarily in halogen substitutions (bromine, chlorine) and counterions (cyclohexylammonium, sodium). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Indolyl-Glucuronide Derivatives

Key Differences

Halogen Substitutions: The 4-chloro substituent in X-Gluc enhances electron-withdrawing effects, increasing enzymatic turnover rates compared to the non-chlorinated 5-Bromo-3-indoxyl variant . Magenta-Gluc (6-chloro) produces a distinct magenta precipitate, offering superior visibility in fluorescent or pigmented tissues compared to blue products .

Counterion Effects :

- Cyclohexylammonium salts exhibit better stability in organic solvents, whereas sodium salts are preferred for aqueous solutions .

- The sodium salt of X-Gluc (CAS: 129541-41-9) has a lower molecular weight (498.70 g/mol) and higher solubility in water, making it suitable for in-gel assays .

Enzymatic Specificity: All compounds are cleaved by β-glucuronidase, but minor structural differences influence binding affinity. For example, Magenta-Gluc’s 6-chloro group reduces non-specific binding in mammalian tissues .

Physical Properties :

- Specific optical rotation varies: X-Gluc (−87.5° in H₂O:DMF) vs. Magenta-Gluc (−68.0°) .

- Solubility in DMF: 5-Bromo-3-indoxyl derivative (2 mg/mL) vs. X-Gluc (>10 mg/mL) .

Research Findings

- Plant Biology : X-Gluc is the gold standard for visualizing GUS activity in transgenic plants, with optimized protocols for vacuum infiltration and overnight incubation at 37°C .

- Bacteriology : Magenta-Gluc is used in high-throughput phasing pipelines due to its robustness in bacterial systems .

- Diagnostics: The 5-Bromo-3-indoxyl variant (CAS: 199326-16-4) is employed in chemiluminescent assays for horseradish peroxidase, leveraging its low background noise .

Biologische Aktivität

5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt, commonly referred to as BCIG (Bromo-Chloro-Indolyl-β-D-Glucuronide), is a chromogenic substrate widely utilized in biological assays, particularly for the detection of β-glucuronidase (GUS) activity. This compound is significant in various fields, including microbiology, molecular biology, and clinical diagnostics.

- Molecular Formula: C₁₄H₁₃BrClNO₇·C₆H₁₃N

- Molecular Weight: 521.79 g/mol

- CAS Number: 114162-64-0

- Appearance: White solid, soluble in water and DMSO.

BCIG acts as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides to release indoxyl, which subsequently oxidizes to form a blue precipitate (indigo) upon enzymatic cleavage. The intensity of the blue color correlates with the enzyme activity and can be quantitatively measured using spectrophotometry.

Biological Applications

- Microbial Detection:

- Gene Expression Studies:

- Clinical Diagnostics:

Case Studies

- Detection of E. coli in Food Products:

- GUS Gene Expression in Transgenic Plants:

- Environmental Monitoring:

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Application Area | Color Change |

|---|---|---|---|---|

| 5-Bromo-3-indoxyl-β-D-glucuronic acid cyclohexylammonium salt | 114162-64-0 | 521.79 g/mol | Microbial detection, GUS assays | Blue precipitate upon cleavage |

| 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt | 370100-64-4 | 498.65 g/mol | Microbial detection | Blue precipitate upon cleavage |

| Naphthol AS-BI β-D-glucuronide | 37-87-6 | 548.34 g/mol | Biochemical assays | Dark blue precipitate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.